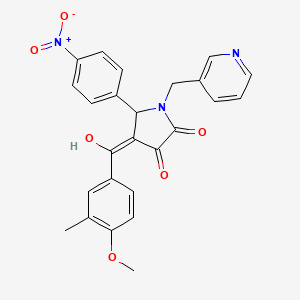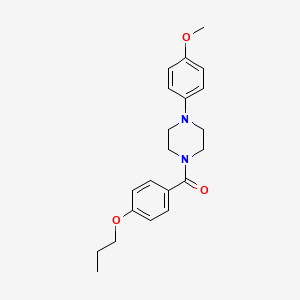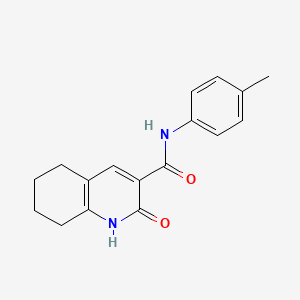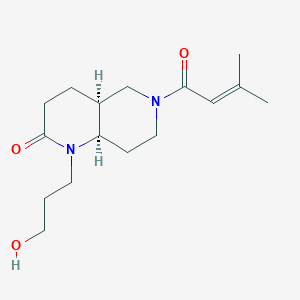![molecular formula C17H21FN4O2 B5265282 5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5265282.png)
5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a complex process that involves several steps.
Mécanisme D'action
The mechanism of action of 5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole involves the inhibition of specific enzymes and pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. In addition, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. The inhibition of these enzymes and pathways contributes to the compound's anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases. The compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole in lab experiments include its potential as a therapeutic agent for the treatment of various diseases, its anti-inflammatory and anti-tumor properties, and its ability to inhibit specific enzymes and pathways in the body. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole. These include further investigation into its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In addition, future research could focus on the development of more efficient and cost-effective synthesis methods for the compound. Finally, further studies are needed to determine the safety and efficacy of the compound in humans.
Méthodes De Synthèse
The synthesis of 5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole involves several steps. The first step involves the reaction of 5-fluoro-1H-benzimidazole with ethyl 2-bromoacetate to produce ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate. The second step involves the reaction of the ethyl ester with morpholine and sodium hydride to produce 2-(4-morpholinyl)-2-oxoethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate. The final step involves the reaction of the compound with pyrrolidine and sodium hydride to produce this compound.
Applications De Recherche Scientifique
5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole has potential applications in various scientific research fields. The compound has been studied for its anti-inflammatory and anti-tumor properties. In addition, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c18-12-3-4-13-14(10-12)20-17(19-13)15-2-1-5-22(15)11-16(23)21-6-8-24-9-7-21/h3-4,10,15H,1-2,5-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXNUGZODKSCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)N2CCOCC2)C3=NC4=C(N3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylmethyl)-1H-pyrazole-3-carboxylate](/img/structure/B5265218.png)

![6-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5265243.png)
![N-(3-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265253.png)
![2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline](/img/structure/B5265258.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5265261.png)
![2-(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}pyrrolidin-2-yl)pyridine](/img/structure/B5265268.png)

![6-({[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}amino)pyrazine-2-carboxamide](/img/structure/B5265289.png)
![4-methyl-N-{4-[3-(2-thienyl)acryloyl]phenyl}benzamide](/img/structure/B5265303.png)
![11-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5265310.png)
![3-{[2-(2-fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5265313.png)
